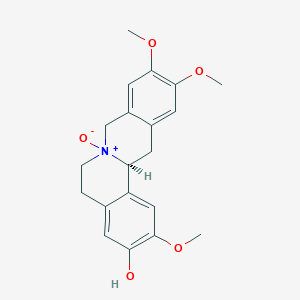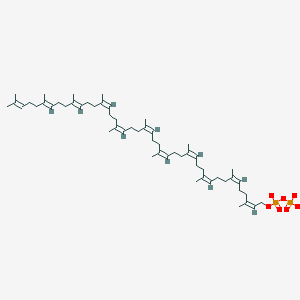
Di-trans,octa-cis-undecaprenyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditrans,polycis-undecaprenyl diphosphate(3-) is an organophosphate oxoanion that is the trianion of ditrans,polycis-undecaprenyl diphosphate. It is an organophosphate oxoanion and a ditrans,polycis-polyprenyl diphosphate(3-). It is a conjugate base of a ditrans,polycis-undecaprenyl diphosphate.
Aplicaciones Científicas De Investigación
Enzymatic Reaction Mechanisms
Different Mechanisms for cis- and trans-Prenyltransferases
Studies have shown that octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) have different reaction mechanisms, despite using the same substrates. OPPs follow a sequential mechanism, while UPPs exhibit a concerted mechanism, indicating distinct processes for cis- and trans-prenyltransferases (Lu, Liu, & Liang, 2009).
Structural Insights into cis-Prenyl Chain Elongating Enzymes
The crystal structure of undecaprenyl diphosphate synthase (UPS), a cis-prenyl chain elongating enzyme, provides insights into its unique protein fold, different from the isoprenoid synthase fold common in related enzymes. This structural understanding aids in hypothesizing the reaction mechanism of UPS (Fujihashi et al., 2001).
Biological Functions and Disease Implications
Role in Protein Glycosylation and Disease
cis-Prenyltransferases, including UPPS, are involved in protein glycosylation and have been linked to various human diseases. The heteromeric nature of eukaryotic cis-prenyltransferases, comprising NgBR/Nus1 subunits, is crucial for their function and offers insights into disease mechanisms (Grabińska, Park, & Sessa, 2016).
Importance in Bacterial Cell Wall Biosynthesis
UPPS plays a significant role in bacterial peptidoglycan biosynthesis. Understanding its kinetics, mechanisms, and structure can be crucial for developing antibacterial agents targeting this enzyme (Teng & Liang, 2012).
Biochemical Properties and Substrate Specificities
Analysis of Substrate Binding and Catalytic Function
Mutational analysis of UPPS has provided insights into its substrate binding site and catalytic function. This research aids in understanding the enzyme's interaction with different substrates and its role in bacterial cell wall synthesis (Fujikura et al., 2000).
In Vivo and In Vitro Antibacterial Activity of Prenyltransferase Inhibitors
The discovery of inhibitors targeting UPPS demonstrates its potential as a drug target against various bacterial infections. Such inhibitors have shown efficacy in vitro and in vivo, highlighting the therapeutic potential of targeting this enzyme (Song et al., 2020).
Propiedades
Nombre del producto |
Di-trans,octa-cis-undecaprenyl diphosphate |
|---|---|
Fórmula molecular |
C55H89O7P2-3 |
Peso molecular |
924.2 g/mol |
Nombre IUPAC |
[oxido-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/p-3/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
Clave InChI |
NTXGVHCCXVHYCL-NTDVEAECSA-K |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



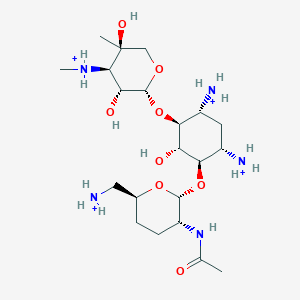

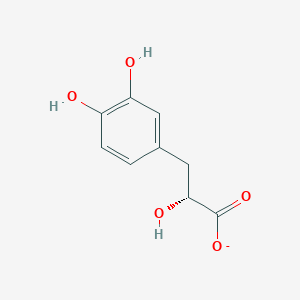
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
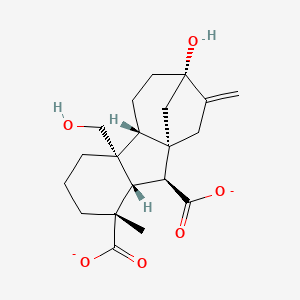
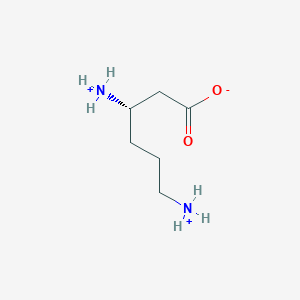
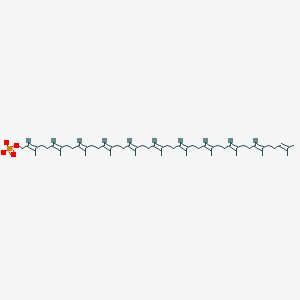

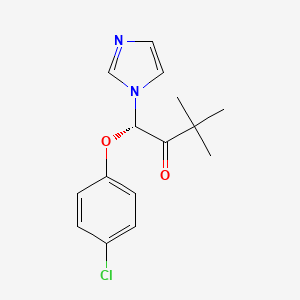
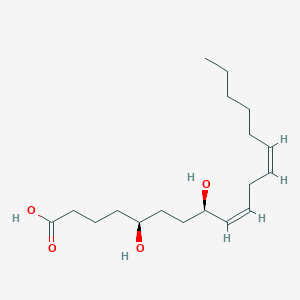
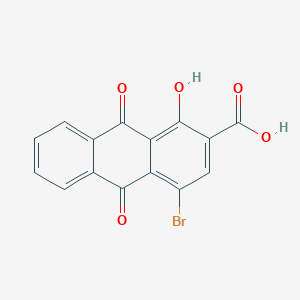
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)

